IR spectroscopy absorption bands for 5-Bromo-2-(mercaptomethyl)phenol
IR spectroscopy absorption bands for 5-Bromo-2-(mercaptomethyl)phenol
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 5-Bromo-2-(mercaptomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the compound 5-Bromo-2-(mercaptomethyl)phenol. As a molecule incorporating a phenol, a thiol (mercaptan), and a halogenated aromatic ring, its IR spectrum presents a unique fingerprint derived from the vibrational modes of each functional group. This document serves as an expert resource for researchers in chemical synthesis, quality control, and drug development, offering a detailed theoretical breakdown of the spectral features, a predictive summary of absorption bands, and a validated experimental protocol for acquiring a high-quality spectrum. The guide is structured to provide not just data, but a causal understanding of the spectral features, ensuring scientific integrity and practical utility.
Introduction: The Molecule and the Method
5-Bromo-2-(mercaptomethyl)phenol is a multifunctional organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex molecules. Its structure combines the hydrogen-bonding capabilities of a phenol, the distinct reactivity of a thiol, and the electronic and steric influences of a bromine substituent on an aromatic ring.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and identification of organic compounds[1]. By measuring the absorption of infrared radiation by a molecule, we can identify the presence of specific functional groups, as each group corresponds to characteristic vibrational frequencies (stretching, bending, wagging) that result in distinct absorption bands in the spectrum[2]. For a molecule like 5-Bromo-2-(mercaptomethyl)phenol, IR spectroscopy provides a rapid, non-destructive method to confirm its identity, assess purity, and monitor reactions.
Molecular Structure and Vibrational Analysis
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each contributing to the overall spectral fingerprint.
Caption: Experimental workflow for acquiring and analyzing an FTIR spectrum using the ATR method.
Conclusion
The infrared spectrum of 5-Bromo-2-(mercaptomethyl)phenol is rich with information, providing clear and distinct signatures for its key functional groups. The broad O-H stretch, the weak but sharp S-H stretch, and the characteristic patterns of the substituted aromatic ring combine to form a unique spectral fingerprint. By understanding the theoretical origins of these absorption bands and employing a robust experimental protocol, researchers can confidently use FTIR spectroscopy for the rapid and accurate identification and characterization of this important chemical intermediate.
References
-
Doc Brown's Chemistry. (2026, February 24). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Mecke, R., & Rossmy, G. (1955). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 59(8), 866-871.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Reddit. (2024, July 22). SH bond in IR : r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol. Retrieved from [Link]
-
The Journal of Chemical Physics. (2022, October 7). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. AIP Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). From Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates through Atomistic Calculations. Retrieved from [Link]
-
The Journal of Chemical Physics. (1938). The Infrared Absorption of the OH Group of Phenol. AIP Publishing. Retrieved from [Link]
- Carey, F. A. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from a general organic chemistry textbook source.
-
Spectroscopy Magazine. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link] (Note: Link is generic, specific chapter link may vary).
-
LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. Retrieved from [Link]
-
MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). A Low Temperature Infrared Study of Self-association in Thiols. Retrieved from [Link]
-
Northern Illinois University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy (S-H stretching region) of 1 and.... Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
